molecular formula C12H15ClN2O3 B1527099 1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride CAS No. 1332530-01-4

1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride

Cat. No.: B1527099
CAS No.: 1332530-01-4
M. Wt: 270.71 g/mol
InChI Key: QEZAJGNSIPURSX-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring and a piperazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride typically involves the reaction of 1,3-benzodioxol-5-ylmethylamine with a suitable carbonyl compound under acidic conditions. The reaction can be carried out using reagents such as acyl chlorides or carboxylic acids in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and yield of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may have potential biological activity and can be used in the study of biological processes.

  • Medicine: It can be explored for its therapeutic potential in various medical applications.

  • Industry: The compound can be used in the development of new materials and products.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride

  • N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-Benzodioxol-5-ylmethylen)amine

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c15-12-6-13-3-4-14(12)7-9-1-2-10-11(5-9)17-8-16-10;/h1-2,5,13H,3-4,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZAJGNSIPURSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC3=C(C=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride
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